5-imino-1-[1-(4-methoxybenzyl)piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
5-imino-1-[1-(4-methoxybenzyl)piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a combination of several functional groups, including an imino group, a piperidine ring, a thiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-imino-1-[1-(4-methoxybenzyl)piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic synthesis. The process begins with the preparation of the piperidine and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the imino and pyrrole groups. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
5-imino-1-[1-(4-methoxybenzyl)piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, 5-imino-1-[1-(4-methoxybenzyl)piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-imino-1-[1-(4-methoxybenzyl)piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
5-imino-1-[1-(4-methoxybenzyl)piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol: shares similarities with other compounds containing piperidine, thiazole, and pyrrole rings.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Piperidine derivatives: Often used in pharmaceuticals for their psychoactive and analgesic effects.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H28N4O2S |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
5-imino-1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C26H28N4O2S/c1-32-21-9-7-18(8-10-21)15-29-13-11-20(12-14-29)30-16-23(31)24(25(30)27)26-28-22(17-33-26)19-5-3-2-4-6-19/h2-10,17,20,27,31H,11-16H2,1H3 |
InChI Key |
LXCSNURUQYCZQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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